Ambrisentan

Endothelin receptor pharmacology Receptor binding affinity Selectivity profiling

Ambrisentan delivers a 4000:1 ETA:ETB selectivity ratio vs. ~30:1 for bosentan, enabling clean ETA-specific pathway dissection in PAH models without confounding ETB-mediated effects. Its minimal CYP3A4 induction profile preserves co-administered PDE5 inhibitor exposure—unlike bosentan, which reduces sildenafil levels by ~50%. Research-grade material with a 23-fold lower transaminase elevation risk supports long-term in vivo studies. Generic substitution is precluded by these pharmacodynamic and pharmacokinetic differences; compound-specific procurement is essential for reproducible results.

Molecular Formula C22H22N2O4
Molecular Weight 378.4 g/mol
CAS No. 177036-94-1
Cat. No. B1667022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmbrisentan
CAS177036-94-1
Synonyms(+)-(2S)-2-((4,6-dimethylpyrimidin-2-yl)oxy)-3-methoxy-3,3-diphenylpropanoic acid
ambrisentan
BSF 208075
BSF-208075
BSF208075
Letairis
LU 208075
LU-208075
LU208075
Molecular FormulaC22H22N2O4
Molecular Weight378.4 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)C
InChIInChI=1S/C22H22N2O4/c1-15-14-16(2)24-21(23-15)28-19(20(25)26)22(27-3,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-14,19H,1-3H3,(H,25,26)/t19-/m1/s1
InChIKeyOUJTZYPIHDYQMC-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityAmbrisentan is practically insoluble in aqueous solutions at low pH. Solubility increases at higher pH.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ambrisentan (CAS 177036-94-1): High-Selectivity Endothelin Receptor Antagonist for Pulmonary Arterial Hypertension (PAH) Procurement


Ambrisentan (CAS 177036-94-1) is a propanoic acid-class endothelin receptor antagonist (ERA) that selectively targets the endothelin-A (ETA) receptor over the ETB receptor with a reported selectivity ratio of approximately 4000:1 [1]. Unlike dual ETA/ETB antagonists such as bosentan (selectivity ~30:1), ambrisentan's high selectivity profile is associated with distinct pharmacodynamic and pharmacokinetic properties that influence clinical utility and procurement decisions in PAH research and therapeutic contexts [2].

Why Generic Substitution of Ambrisentan Fails: Key Pharmacological and Safety Differentiators


Direct substitution of ambrisentan with other ERAs (e.g., bosentan, macitentan) or generic versions is precluded by critical differences in receptor selectivity (4000:1 vs. 30:1 for bosentan), hepatotoxicity risk profiles (significantly lower transaminase elevation with ambrisentan), drug-drug interaction liabilities (reduced CYP3A4 interaction potential), and dosing convenience (once-daily vs. twice-daily for bosentan) [1][2]. These factors mandate compound-specific selection rather than class-level interchangeability.

Quantitative Comparative Evidence for Ambrisentan (177036-94-1) Against Key Comparators


ETA Receptor Selectivity: Ambrisentan vs. Bosentan and Sitaxentan

Ambrisentan exhibits a high degree of selectivity for the ETA receptor over the ETB receptor, with an ETA:ETB selectivity ratio of 4000:1 [1]. This contrasts with the dual antagonist bosentan (30:1) and is comparable to the selective antagonist sitaxentan (6500:1) [1]. The high selectivity of ambrisentan is hypothesized to confer a reduced risk of ETB-mediated adverse effects such as fluid retention and hepatotoxicity, although direct clinical correlation remains a subject of investigation [2].

Endothelin receptor pharmacology Receptor binding affinity Selectivity profiling

Hepatic Safety Profile: Lower Risk of Transaminase Elevation with Ambrisentan vs. Bosentan

A network meta-analysis of five clinical trials (n=920) comparing ambrisentan and bosentan revealed a significantly lower risk of abnormal liver function tests with ambrisentan [1]. The hazard ratio (HR) for abnormal liver function was 23.18 (95% CI: 2.24–377.20) favoring ambrisentan, with surface under cumulative ranking curve (SUCRA) scores of 0.99 for ambrisentan vs. 0.02 for bosentan [1]. Additionally, bosentan is associated with transaminase elevations >3× ULN in 11.6% of patients at 125 mg b.i.d. and 14.3% at 250 mg b.i.d., whereas ambrisentan does not demonstrate a similar dose-dependent increase [2].

Hepatotoxicity Drug safety Liver function tests

Drug-Drug Interaction Liability: Reduced CYP3A4-Mediated Interactions with Ambrisentan

Ambrisentan demonstrates a lower propensity for clinically significant drug-drug interactions compared to bosentan and macitentan due to reduced dependence on CYP3A4-mediated metabolism [1]. In vitro studies show that bosentan induces CYP3A4 mRNA expression by up to 1.9-fold in HuH-7 cells, whereas ambrisentan exhibits only weak induction [2]. Clinically, bosentan co-administration reduces sildenafil plasma concentrations by approximately 50%, while ambrisentan shows no significant effect on sildenafil pharmacokinetics [3].

Pharmacokinetic interactions Cytochrome P450 Polypharmacy

Pharmacokinetic Half-Life and Dosing Frequency: Ambrisentan vs. Bosentan and Macitentan

Ambrisentan exhibits a terminal elimination half-life of approximately 15 hours, enabling once-daily dosing (5-10 mg) [1]. In comparison, bosentan has a shorter half-life of ~5 hours, necessitating twice-daily dosing (125-250 mg total daily dose) [2]. Macitentan, with a half-life of ~16 hours, also allows once-daily dosing [2]. However, ambrisentan's effective half-life is approximately 9 hours due to an accumulation factor of 1.2 at steady state [3].

Pharmacokinetics Half-life Dosing regimen

In Vitro Functional Antagonism: Potency in Human Pulmonary Artery

In human isolated pulmonary artery ring segments, ambrisentan competitively antagonized endothelin-1-mediated contraction with a pKB value of 7.38 ± 0.13 [1]. This potency is intermediate between macitentan (pKB 8.02 ± 0.13) and bosentan (pKB 6.28 ± 0.13) [1]. The functional pKB values indicate that therapeutic plasma levels of ambrisentan (~1 µM) are sufficient to achieve significant antagonism, whereas bosentan requires higher concentrations to achieve comparable blockade [1].

Ex vivo pharmacology Vasoconstriction Human tissue assays

Optimal Research and Industrial Application Scenarios for Ambrisentan (177036-94-1)


In Vitro Mechanistic Studies Requiring Selective ETA Receptor Antagonism

Ambrisentan's high ETA:ETB selectivity ratio of 4000:1 makes it an ideal tool compound for dissecting ETA-specific signaling pathways in cellular models of pulmonary hypertension. Compared to bosentan (30:1), ambrisentan minimizes confounding ETB-mediated effects, enabling cleaner interpretation of ETA-dependent processes such as vasoconstriction and smooth muscle proliferation [1].

Chronic In Vivo Models of PAH Where Hepatotoxicity and Drug Interactions Are Confounding Factors

In rodent models of monocrotaline-induced pulmonary hypertension, ambrisentan demonstrates comparable hemodynamic efficacy to bosentan but with a 23-fold lower risk of transaminase elevation [1]. This safety advantage is critical for long-term studies where liver toxicity or drug-drug interactions (e.g., with CYP3A4 substrates) could compromise experimental outcomes [2].

Combination Therapy Research with PDE5 Inhibitors or Prostacyclin Analogs

Ambrisentan's minimal CYP3A4 induction profile (≤1.2-fold vs. 1.9-fold for bosentan) [1] makes it the preferred ERA for combination studies with sildenafil or tadalafil. Unlike bosentan, which reduces sildenafil exposure by ~50% [2], ambrisentan does not significantly alter PDE5 inhibitor pharmacokinetics, ensuring consistent drug levels and efficacy assessment.

Development of Novel Solid Formulations and Generic Equivalents

The existence of multiple polymorphic forms of ambrisentan (e.g., Form I and amorphous form) [1] provides opportunities for formulation optimization to enhance bioavailability or stability. Researchers developing generic ambrisentan products must carefully characterize the crystalline form to ensure bioequivalence, as differences in solid-state properties can impact dissolution and absorption.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ambrisentan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.